molecular formula C7H19NOSi2 B106756 N,N-Bis(trimethylsilyl)formamide CAS No. 15500-60-4

N,N-Bis(trimethylsilyl)formamide

Cat. No. B106756
CAS RN: 15500-60-4
M. Wt: 189.4 g/mol
InChI Key: FRCLVJBDJNNNGI-UHFFFAOYSA-N
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Description

N,N-Bis(trimethylsilyl)formamide, also known as BSF, is a chemical compound with the molecular formula C7H19NOSi2 . It has an average mass of 189.403 Da and a monoisotopic mass of 189.100510 Da .


Synthesis Analysis

N,N-Bis(trimethylsilyl)formamide can be synthesized by reacting chlorotrimethylsilane with formamide and triethylamine in dry benzene . The reaction mixture is heated at reflux for 1 hour, filtered, and the filtrate is evaporated to give a crude oil. This is then purified by high-vacuum distillation to afford N,N-bis(trimethylsilyl)formamide .


Molecular Structure Analysis

The molecular structure of N,N-Bis(trimethylsilyl)formamide consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .


Chemical Reactions Analysis

N,N-Bis(trimethylsilyl)formamide can react with simple aldehydes to give 1-formamido-1-trimethylsilyloxyalkanes, which undergo displacement of trimethylsilanol by a variety of nucleophiles to give α-substituted amides .


Physical And Chemical Properties Analysis

N,N-Bis(trimethylsilyl)formamide has a melting point of 16-17 °C and a boiling point of 154 °C at 760 mmHg . Its refractive index is 1.4388 at 20 °C . It has a density of 0.885 g/mL at 20 °C .

Scientific Research Applications

Synthesis and Reactions

  • Synthesis of 1-acylamino-1-(trimethylsiloxy)alkanes : N,N-Bis(trimethylsilyl)formamide reacts with aldehydes to produce 1-acylamino-1-(trimethylsiloxy)alkanes. This reaction occurs either in refluxing chloroform or at room temperature with catalysis by trimethylsilyl trifluoromethanesulfonate (Johnson et al., 1996).

  • Formation of 1-formamido-1-trimethylsilyloxyalkanes : Reaction with simple aldehydes leads to 1-formamido-1-trimethylsilyloxyalkanes and corresponding adducts with ketones, which undergo displacement of trimethylsilanol by various nucleophiles to give α-substituted amides (Johnson, Luke, Steele, 1986).

  • Formation of silylated Enol ethers and Aminomethylene Compounds : Bis(trimethylsilyl)formamide reacts with enolisable CH2-active compounds to form silylated enol ethers and N-trimethylsilyl formamide. With non-enolisable CH2-active compounds, it produces aminomethylene compounds and hexamethylsiloxane (Kantlehner, Kugel, Bredereck, 1972).

  • Synthesis of Mono- and Bis(trimethylsilyl)formamide : Demonstrates methods for producing trimethylsilylformamide and bis(trimethylsilyl)formamide, highlighting their uses in various reactions and synthesis processes (Schirawski, Wannagat, 1969).

Structural and Chemical Properties

  • Structural Analysis of Bis(organosilyl) Amides : Study of bis(dimethylsilyl)amides, highlighting the structural differences and reaction properties compared to bis(trimethylsilyl) amides (Samples, Yoder, 1987).

  • Chemical Properties and Synthesis Techniques : Detailed description of the physical properties, solubility, and methods of preparation and handling of N,N-bis(trimethylsilyl)formamide, including precautions for its use and storage (Chandrasekaran, Collier, 2011).

Synthesis of Complex Compounds

  • Synthesis of Aminomethylenediphosphonites : Research into the interaction of bis(trimethylsilyl)formamide with substituted formamides for the synthesis of aminomethylenediphosphonites, key materials in the creation of functionalized compounds (Prishchenko et al., 2013).

  • Polymerization of Protected Acrylamide : Utilization in the polymerization of N,O-bis(trimethylsilyl)acrylamide, highlighting its capability to be polymerized in non-polar solvents (Dasgupta, Sivaram, 1994).

Safety And Hazards

N,N-Bis(trimethylsilyl)formamide is classified as a flammable liquid and vapour . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of eye contact, the eyes should be rinsed cautiously with water for at least 15 minutes .

properties

IUPAC Name

N,N-bis(trimethylsilyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NOSi2/c1-10(2,3)8(7-9)11(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCLVJBDJNNNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C=O)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065903
Record name Formamide, N,N-bis(trimethylsilyl)-
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Molecular Weight

189.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(trimethylsilyl)formamide

CAS RN

15500-60-4
Record name N,N-Bis(trimethylsilyl)formamide
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Record name N,N-Bis(trimethylsilyl)formamide
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Record name Formamide, N,N-bis(trimethylsilyl)-
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Record name Formamide, N,N-bis(trimethylsilyl)-
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Record name N,N-bis(trimethylsilyl)formamide
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Record name N,N-Bis(trimethylsilyl)formamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Kowalski, Z Lasocki - Journal of Organometallic Chemistry, 1976 - Elsevier
y,N-BIS(HALOMETHYLDIMETHYLSILYL)ACETAMIDES AND THEIR REACTIONS A?&Bis(halomethyldimethylsilyl)acetamide~, MeCON(SiMe,CH,X),, Page 1 J&n& oi Organometallic …
Number of citations: 14 www.sciencedirect.com
AP Johnson, RWA Luke, RW Steele - Journal of the Chemical Society …, 1986 - pubs.rsc.org
R%":l, Page 1 1658 J. CHEM. SOC., CHEM. COMMUN., 1986 Condensation of N,N-Bis(trimethylsilyl)formamide with Aldehydes: a General Method for the Synthesis of 1 -Formamido-I -trimethylsilyloxyalkanes …
Number of citations: 7 pubs.rsc.org
T MarkáZabriskie - Journal of the Chemical Society, Chemical …, 1994 - pubs.rsc.org
A series of N-formyl amides were synthesized by condensation of N,N-bis(trimethylsilyl)formamide with acid chlorides (59–90% yields), or by reaction of hydroxyglycyl peptides with 90…
Number of citations: 16 pubs.rsc.org
V Chandrasekaran, SJ Collier - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 15500‐60‐4 ] C 7 H 19 NOSi 2 (MW 189.40) InChI = 1S/C7H19NOSi2/c1‐10(2,3)8(7‐9)11(4,5)6/h7H,1‐6H3 InChIKey = FRCLVJBDJNNNGI‐UHFFFAOYSA‐N (source of nucleophilic …
Number of citations: 0 onlinelibrary.wiley.com
J Kowalski, Z Lasocki - Journal of Organometallic Chemistry, 1977 - Elsevier
The structures of a series of bis(trialkylsi]yl)acetamides and two bis(aryldimethylsilyl)acetamides have been investigated by IR and NMR spectroscopy. The IR and NMR characteristics …
Number of citations: 12 www.sciencedirect.com
MJ Pearson - Tetrahedron letters, 1985 - Elsevier
6β(7β)-( N -2,2,2-Trichloroethoxycarbonyl- N -trifluoromethanesulphonylamino) penicillins and cephalosporins have been converted into the corresponding 6α(7α)-formamido-6β(7β)-2,…
Number of citations: 7 www.sciencedirect.com
CL Branch, MJ Pearson, TC Smale - Journal of the Chemical Society …, 1988 - pubs.rsc.org
6β(7β)-[N-(2,2,2-Trichloroethoxycarbonyl)-N-trifluoromethylsulphonyl)amino]-penicillins and-cephalosporins have been converted into the corresponding 6α(7α)-formamido-6β(7β)-(2,2,…
Number of citations: 7 pubs.rsc.org
O TAKAAKI, Y TETSURO, N TAKAYUKI - The Japanese Journal of …, 1990 - cir.nii.ac.jp
A novel direct introduction of a formamido group into the 7α (6α)-position of cephalosporins (penicillins) was achieved by treatment of 7β (6β-[(3, 5-di-tert-butyl-4-oxo-2, 5-cyclohexadien-…
Number of citations: 0 cir.nii.ac.jp
PH Milner, AW Guest, FP Harrington… - Journal of the …, 1984 - pubs.rsc.org
6α(7α)-(Methylthio)penicillins and cephalosporins have been converted into novel antibacterially active 6α(7α)-formamido derivatives by using either mercury(II) acetate and ammonia …
Number of citations: 21 pubs.rsc.org
A Schnyder, AF Indolese - The Journal of Organic Chemistry, 2002 - ACS Publications
Aroyl imides were prepared by a palladium-catalyzed aminocarbonylation reaction of aryl bromides with carbon monoxide and primary amides in good yields (58−72%). The reactions …
Number of citations: 72 pubs.acs.org

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